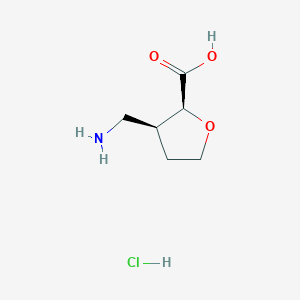![molecular formula C6H7NO3 B2667494 (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione CAS No. 1447615-97-5](/img/structure/B2667494.png)
(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione, also known as DHPG, is a chemical compound with potential therapeutic applications. DHPG belongs to the class of pyrrolooxazoles, which are heterocyclic compounds containing a pyrrole and an oxazole ring.
Scientific Research Applications
Synthesis and Biological Activity
(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione derivatives have been actively researched for their synthesis and potential biological activities. For instance, a study presented the synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles demonstrating various biological activities, including anti-protozoal and anti-cancer properties, through the principle of bioisosterism (Y. Dürüst, et al., 2012). This highlights the compound's role in developing new chemical entities with significant therapeutic potential.
Catalytic and Synthetic Applications
The compound also plays a crucial role in catalysis and synthetic chemistry. A novel synthesis method for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was developed, emphasizing green chemistry principles with catalyst- and solvent-free conditions (B. Karami, et al., 2015). This method showcases the environmental benefits and efficiency of using (S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione derivatives in chemical synthesis.
Material Science and Photovoltaic Applications
In material science, these compounds are investigated for their utility in developing new materials with desirable electronic properties. An alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the role of dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione derivatives in advancing renewable energy technologies (Lin Hu, et al., 2015).
properties
IUPAC Name |
(7aS)-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJDLKHEQYINHD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)N2CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC(=O)N2CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)


![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)

